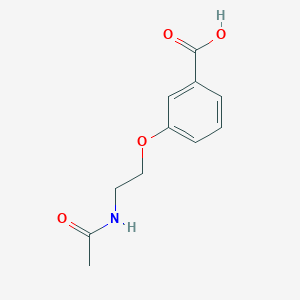![molecular formula C8H12ClNO B15306610 N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride is a chemical compound that features a cyclopropane ring attached to an amine group, which is further bonded to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride typically involves the reaction of furan-2-carboxaldehyde with cyclopropanamine in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity. The hydrochloride salt is formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives under mild conditions. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form cyclopropylmethylamine derivatives.
Substitution: The amine group can participate in substitution reactions to form various amide or ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, cyclopropylmethylamine derivatives, and various amide or ester derivatives .
Applications De Recherche Scientifique
N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Mécanisme D'action
The mechanism of action of N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological molecules through hydrogen bonding and π-π interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride is unique due to its combination of a cyclopropane ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H12ClNO |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-8(10-5-1)6-9-7-3-4-7;/h1-2,5,7,9H,3-4,6H2;1H |
Clé InChI |
ZXLJHIDUIFSARL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=CC=CO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)


![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)





![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)


